molecular formula C22H15Br2NO B4986417 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] CAS No. 5321-73-3

6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]

Cat. No. B4986417
CAS RN: 5321-73-3
M. Wt: 469.2 g/mol
InChI Key: AWMYJTYANAGAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine], also known as DMSP, is a chemical compound that belongs to the family of spirochromenes. DMSP has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has also been shown to inhibit viral replication by interfering with viral entry and replication processes.
Biochemical and Physiological Effects:
6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] can induce cell cycle arrest and apoptosis in cancer cells. 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has also been shown to inhibit the growth of various bacterial and fungal strains. In vivo studies have shown that 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] can enhance plant growth and resistance to environmental stressors. 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has also been shown to have insecticidal properties against various pests.

Advantages and Limitations for Lab Experiments

6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has several advantages for lab experiments, including its high potency, broad-spectrum activity, and low toxicity. However, 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] also has some limitations, including its limited solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for the scientific research of 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]. One direction is to investigate the potential of 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to explore the use of 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] in the development of organic semiconductors for electronic and optoelectronic applications. Additionally, further studies are needed to elucidate the mechanism of action of 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] and to optimize its synthesis and purification methods.

Scientific Research Applications

6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has been shown to exhibit anticancer, antiviral, and antimicrobial activities. 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive treatment for cancer.
In agriculture, 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has been studied for its ability to enhance plant growth and resistance to environmental stressors. 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has also been shown to have insecticidal properties against various pests that affect crops.
In materials science, 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has been investigated for its potential use in the development of organic semiconductors, which have applications in electronics and optoelectronics.

properties

IUPAC Name

6,8-dibromo-5'-methylspiro[chromene-2,6'-phenanthridine]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Br2NO/c1-25-20-9-5-3-7-17(20)16-6-2-4-8-18(16)22(25)11-10-14-12-15(23)13-19(24)21(14)26-22/h2-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMYJTYANAGAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3C14C=CC5=C(O4)C(=CC(=C5)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385675
Record name ST50989727
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]

CAS RN

5321-73-3
Record name ST50989727
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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